2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 1183772-33-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Molecular Formula: C₆H₁₁N₃O
Molecular Weight: 141.17 g/mol
CAS No.: 1183772-33-9
Purity: Typically assessed in research settings, specific purity levels can vary depending on synthesis methods.
The biological activity of this compound primarily revolves around its interactions with various biological targets. Notably, it has been investigated for its role as an inhibitor of specific kinases, particularly CSNK2 (casein kinase 2), which is implicated in numerous cellular processes including cell proliferation and survival.
Inhibition of CSNK2
Research indicates that derivatives of pyrazole compounds exhibit potent inhibitory effects on CSNK2 activity. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated enhanced binding affinity and selectivity towards CSNK2, suggesting that 2-amino derivatives may similarly enhance these properties due to their structural characteristics .
Biological Activity
The compound has shown promising results in various biological assays:
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazole derivatives against β-coronaviruses. The mechanism involves inhibition of viral replication through interference with kinase activity essential for viral lifecycle .
Anticancer Properties
The inhibition of CSNK2 has also been linked to anticancer effects. By disrupting cancer cell signaling pathways, compounds like this compound may induce apoptosis in cancer cells. This property is particularly relevant in the context of hematological malignancies where CSNK2 overexpression is common .
Research Findings and Case Studies
Safety and Toxicity
While research into the safety profile is ongoing, preliminary data suggest that compounds within this class exhibit manageable toxicity levels when evaluated in vitro. However, further studies are required to establish comprehensive safety profiles and potential side effects.
Properties
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-4-3-5-16(7-9)12(17)11(13)10-6-14-15(2)8-10/h6,8-9,11H,3-5,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFMIJBEUWKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C2=CN(N=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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